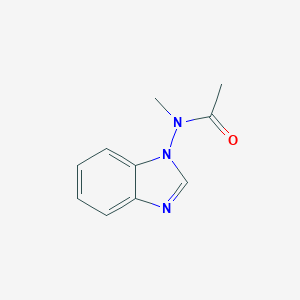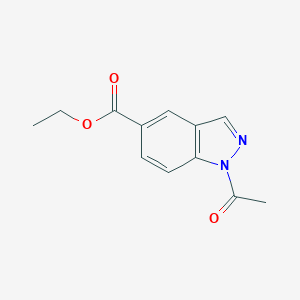
N-Ethyl-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-5-methylisoxazole-4-carboxamide, also known as EMICA, is a compound that has gained significant attention in scientific research due to its potential application in the field of neuroscience. EMICA is a synthetic compound that was first developed in the early 2000s and has since been used in various studies to investigate the mechanisms of action of certain neurotransmitters in the brain. In
Wirkmechanismus
N-Ethyl-5-methylisoxazole-4-carboxamide selectively blocks the activity of certain glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in synaptic plasticity, which is the ability of the brain to adapt and change in response to experience. By blocking the activity of this receptor, N-Ethyl-5-methylisoxazole-4-carboxamide can prevent the formation of long-term potentiation (LTP), a process that is critical for learning and memory.
Biochemische Und Physiologische Effekte
N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to blocking the activity of NMDA receptors, N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to modulate the activity of other glutamate receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. N-Ethyl-5-methylisoxazole-4-carboxamide has also been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, in various regions of the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Ethyl-5-methylisoxazole-4-carboxamide in lab experiments is its selectivity for certain glutamate receptors. This allows researchers to investigate the specific role of these receptors in various physiological processes. However, one of the limitations of using N-Ethyl-5-methylisoxazole-4-carboxamide is its potential for off-target effects. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to modulate the activity of other glutamate receptors, which could potentially confound the results of experiments investigating the role of specific receptors.
Zukünftige Richtungen
There are several potential future directions for research involving N-Ethyl-5-methylisoxazole-4-carboxamide. One area of interest is the role of N-Ethyl-5-methylisoxazole-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to selectively block the activity of certain glutamate receptors that are implicated in these disorders, and further research could investigate the potential therapeutic benefits of N-Ethyl-5-methylisoxazole-4-carboxamide in these contexts. Another area of interest is the development of more selective N-Ethyl-5-methylisoxazole-4-carboxamide analogs that could be used to investigate the specific role of individual glutamate receptor subtypes in various physiological processes.
Synthesemethoden
N-Ethyl-5-methylisoxazole-4-carboxamide is a synthetic compound that can be synthesized using a multi-step process. The first step involves the reaction of ethyl isoxazole-4-carboxylate with methylamine hydrochloride to form N-ethyl-4-methylisoxazole-5-carboxamide. This intermediate is then reacted with sodium hydride and ethyl iodide to yield N-Ethyl-5-methylisoxazole-4-carboxamide. The overall synthesis method is relatively straightforward and can be performed in a laboratory setting using standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-5-methylisoxazole-4-carboxamide has been used in various studies to investigate the mechanisms of action of certain neurotransmitters in the brain. Specifically, N-Ethyl-5-methylisoxazole-4-carboxamide has been used to study the effects of glutamate, an excitatory neurotransmitter, on the brain. Glutamate is involved in a wide range of physiological processes, including learning and memory, and is implicated in various neurological disorders such as Alzheimer's disease and schizophrenia. N-Ethyl-5-methylisoxazole-4-carboxamide has been shown to selectively block the activity of certain glutamate receptors, allowing researchers to investigate the specific role of these receptors in various physiological processes.
Eigenschaften
CAS-Nummer |
167538-15-0 |
|---|---|
Produktname |
N-Ethyl-5-methylisoxazole-4-carboxamide |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-9-11-5(6)2/h4H,3H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
MADWHMPFHDWTGS-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(ON=C1)C |
Kanonische SMILES |
CCNC(=O)C1=C(ON=C1)C |
Synonyme |
4-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
![1-Imidazo[1,5-A]pyridin-1-YL-ethanone](/img/structure/B67356.png)





